REACTION_SMILES
|
[Al+3:19].[CH3:1][c:2]1[o:3][c:4](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:5][c:6]1[C:7](=[O:8])[O:9][CH2:10][CH3:11].[ClH:24].[H-:18].[H-:21].[H-:22].[H-:23].[Li+:20].[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1.[OH2:25]>>[CH3:1][c:2]1[o:3][c:4](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:5][c:6]1[CH2:7][OH:8]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1cc(-c2ccccc2)oc1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1oc(-c2ccccc2)cc1CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |